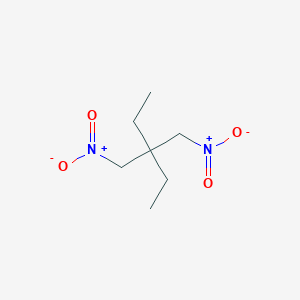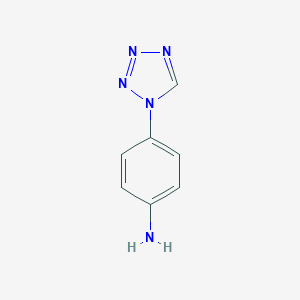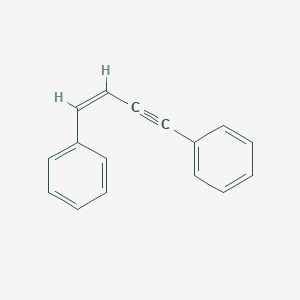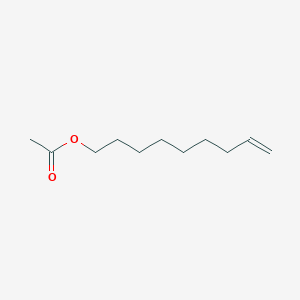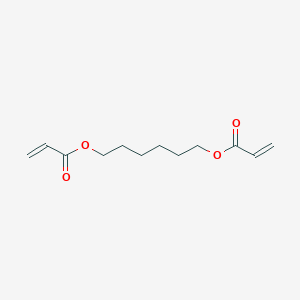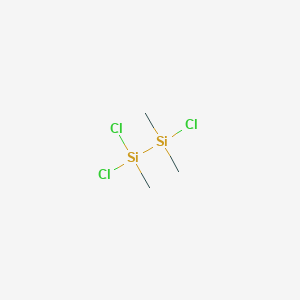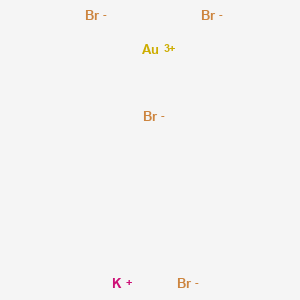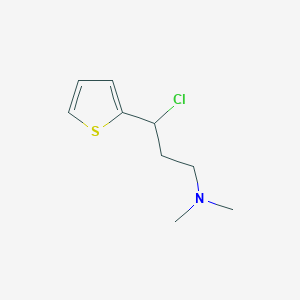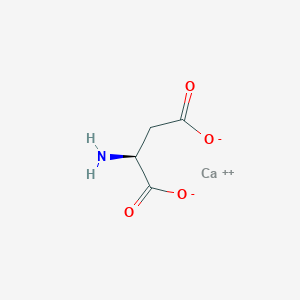
N-(4-氨基苯甲酰基)-L-谷氨酸二乙酯
描述
Diethyl N-(4-aminobenzoyl)-L-glutamate, also known as N-(4-Aminobenzoyl)-L-Glutamic Acid Diethyl Ester, is a compound with the molecular formula C16H22N2O5 . It contains amide and thymidylate functional groups . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Diethyl N-(4-aminobenzoyl)-L-glutamate can be represented by the SMILES stringCCOC(=O)CCC@Hc1ccc(N)cc1)C(=O)OCC . The InChI key is RJXFBLRRPYBPTM-ZDUSSCGKSA-N . Physical And Chemical Properties Analysis
Diethyl N-(4-aminobenzoyl)-L-glutamate has a molecular weight of 322.36 . Its optical activity is [α]21/D +17.9°, c = 5 in chloroform . The melting point is 139-142°C (lit.) .科学研究应用
Antimicrobial Agent
This compound, being a derivative of 4-aminobenzoic acid (PABA), has shown potential as an antimicrobial agent. The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus .
Antifungal Agent
In addition to its antibacterial properties, this compound has also demonstrated potent broad-spectrum antifungal properties .
Antimycobacterial Agent
The compound has shown moderate antimycobacterial activity , which could be useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Cytotoxic Agent
Some of the Schiff bases of this compound have exhibited notable cytotoxicity for the cancer HepG2 cell line . This suggests potential applications in cancer therapy.
Folate Metabolism
4-aminobenzoic acid, an essential nutrient for many human pathogens but dispensable for humans, is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants . Therefore, derivatives of this compound could potentially interfere with folate metabolism in these organisms, providing a basis for their antimicrobial activity.
Coenzyme Q Precursor
In addition to folate metabolism, PABA was identified as a coenzyme Q precursor . This suggests that derivatives of this compound could potentially influence the synthesis of coenzyme Q, which plays a crucial role in cellular energy production.
Virulence Factor
PABA is one of the factors required for microbial virulence . Therefore, derivatives of this compound could potentially be used to inhibit the virulence of certain pathogens.
Drug Design
Given the diverse biological activities of this compound and its derivatives, they could serve as valuable lead compounds in drug design. By modifying the aldehyde used for the derivatization of PABA, it is possible to tune up the particular activities and obtain derivatives with promising bioactivities .
安全和危害
Based on the Safety Data Sheet, Diethyl N-(4-aminobenzoyl)-L-glutamate does not meet the classification criteria for physical or health hazards . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur . If inhaled, remove to fresh air. Get medical attention immediately if symptoms occur .
作用机制
Target of Action
It is known that 4-aminobenzoic acid (paba), a structurally similar compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester may interact with similar targets.
Mode of Action
It is known that paba and its derivatives have exhibited various biological activities . For instance, the reduction of nitroblue tetrazolium (NBT) to formazan by folic acid and N-(4-aminobenzoyl) glutamic acid was studied . The reaction is considerably more rapid with folic acid and N-(4-aminobenzoyl) glutamic acid than with other amino acids .
Biochemical Pathways
It is known that paba is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester may affect similar pathways.
Pharmacokinetics
It is known that paba can be metabolized by either n-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid .
Result of Action
It is known that the reduction of nitroblue tetrazolium (nbt) to formazan by folic acid and n-(4-aminobenzoyl) glutamic acid was studied . The reduction involves only one of the two tetrazolium rings of NBT .
Action Environment
It is known that the reaction of n-(4-aminobenzoyl) glutamic acid with nbt is considerably more rapid than with other amino acids , suggesting that the presence of other amino acids may influence the compound’s action.
属性
IUPAC Name |
diethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10,17H2,1-2H3,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXFBLRRPYBPTM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160125 | |
| Record name | Diethyl N-(4-aminobenzoyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl N-(4-aminobenzoyl)-L-glutamate | |
CAS RN |
13726-52-8 | |
| Record name | 1,5-Diethyl N-(4-aminobenzoyl)-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl N-(4-aminobenzoyl)-L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl N-(4-aminobenzoyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl N-(4-aminobenzoyl)-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of Diethyl N-(4-aminobenzoyl)-L-glutamate in antifolate drug design?
A: This compound provides the essential glutamate moiety found in many antifolates, including methotrexate and pemetrexed. This glutamate portion is crucial for binding to enzymes like TS and dihydrofolate reductase (DHFR), which are essential for folate metabolism and DNA synthesis in rapidly dividing cells like cancer cells. [, , ]
Q2: How does modifying the N10 position of Diethyl N-(4-aminobenzoyl)-L-glutamate-containing antifolates influence their activity?
A: Research indicates that the N10 substituent significantly impacts both the potency and selectivity of these antifolates. For instance, replacing the 10-methyl group of methotrexate with a propargyl group led to a compound (N-[14-[[(2-amino-4-hydroxy-6-quinazolinyl)methyl]-propargylamino]benzoyl]]-L-glutamic acid) exhibiting potent TS inhibition but reduced DHFR inhibition. [] Similarly, introducing a cyanomethyl group at the N10 position resulted in decreased activity compared to the N10-propargyl analogue. []
Q3: What strategies have been explored to improve the solubility of Diethyl N-(4-aminobenzoyl)-L-glutamate-based antifolates?
A: The 2-amino group in some quinazoline antifolates contributes to their poor solubility. Removing this group, as demonstrated with 2-desamino-10-propargyl-5,8-dideazafolic acid, resulted in a significant increase in solubility at various pH levels without completely abolishing TS inhibition. This improved solubility can potentially enhance cellular penetration and reduce renal toxicity associated with some antifolates. []
Q4: How does Diethyl N-(4-aminobenzoyl)-L-glutamate contribute to the formation of supramolecular gels?
A: Studies have shown that Diethyl N-(4-aminobenzoyl)-L-glutamate can act as a building block for supramolecular gels when combined with specific diacids or triacids in suitable organic solvents. The self-assembly process, driven by intermolecular interactions like hydrogen bonding and hydrophobic forces, leads to the formation of various nanostructures. [] The properties of these gels can be tailored by adjusting the solvent composition and the structure of the diacid/triacid used.
Q5: Beyond its role in anticancer drug development, what other applications does Diethyl N-(4-aminobenzoyl)-L-glutamate have?
A: The supramolecular gels formed using Diethyl N-(4-aminobenzoyl)-L-glutamate demonstrate promising applications in areas like wastewater treatment. Research has shown their ability to effectively adsorb model dyes from solutions. [] This finding opens doors for exploring their potential in environmental remediation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



